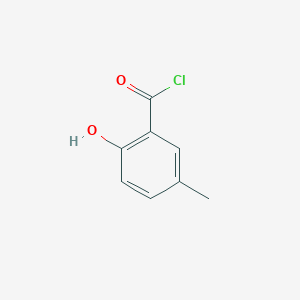

2-Hydroxy-5-methylbenzoyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Hydroxy-5-methylbenzoyl chloride is an organic compound with the molecular formula C8H7ClO2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a hydroxyl group at the second position and a methyl group at the fifth position. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxy-5-methylbenzoyl chloride can be synthesized through the reaction of 2-hydroxy-5-methylbenzoic acid with thionyl chloride in the presence of a catalytic amount of N,N-dimethylformamide. The reaction is typically carried out in dichloromethane at room temperature for about 12 hours. The solvent and residual thionyl chloride are then removed under reduced pressure, and the crude product is purified by chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification steps may include distillation and recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-5-methylbenzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.

Oxidation Reactions: The hydroxyl group can be oxidized to form quinones.

Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions:

Substitution: Reagents like amines or alcohols in the presence of a base such as pyridine.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

Amides and Esters: Formed from substitution reactions.

Quinones: Formed from oxidation reactions.

Alcohols: Formed from reduction reactions.

Scientific Research Applications

2-Hydroxy-5-methylbenzoyl chloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the modification of biomolecules for studying biological processes.

Medicine: Utilized in the development of pharmaceutical compounds.

Industry: Applied in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2-hydroxy-5-methylbenzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The hydroxyl group at the second position can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Benzoyl chloride: Lacks the hydroxyl and methyl groups.

2-Hydroxybenzoyl chloride: Lacks the methyl group.

5-Methylbenzoyl chloride: Lacks the hydroxyl group.

Uniqueness: 2-Hydroxy-5-methylbenzoyl chloride is unique due to the presence of both hydroxyl and methyl groups, which influence its chemical reactivity and physical properties. The hydroxyl group enhances its ability to form hydrogen bonds, while the methyl group affects its steric and electronic properties.

Biological Activity

2-Hydroxy-5-methylbenzoyl chloride (CAS Number: 41081-61-2) is an organic compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables that illustrate its significance in biological contexts.

- Molecular Formula : C₈H₇ClO

- Molecular Weight : 170.59 g/mol

- LogP : 2.08

- PSA (Polar Surface Area) : 37.30 Ų

These properties suggest that this compound is a moderately lipophilic compound, which may influence its interaction with biological membranes and its pharmacokinetic behavior.

The biological activity of this compound primarily stems from its ability to participate in various biochemical reactions, including:

- Nucleophilic Substitution : The presence of the benzoyl chloride moiety allows for nucleophilic attack by various biological nucleophiles, potentially leading to the formation of biologically active derivatives.

- Free Radical Reactions : Similar to other benzylic compounds, it can undergo free radical reactions, which may impact cellular signaling pathways and gene expression .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, related compounds have demonstrated efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate strains .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-Fluorobenzimidazole | MRSA | 4 µg/mL |

| Hydrazone with thien-2-yl fragment | C. auris | 16 µg/mL |

Cytotoxicity and Safety

The cytotoxic profile of this compound has not been extensively studied; however, related benzyl derivatives have shown varying degrees of cytotoxicity in human cell lines. For example, some studies have reported favorable cytotoxic profiles in human small airway epithelial cells (HSAEC) when tested against resistant fungal species .

Table 2: Cytotoxicity Studies on Benzyl Derivatives

| Compound Name | Cell Line | IC50 Value (µM) |

|---|---|---|

| Benzyl Alcohol | HSAEC | >100 |

| 4-Hydroxybenzyl Alcohol | HeLa Cells | 25 |

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of various benzyl derivatives against a panel of resistant bacterial strains. The results indicated that compounds similar to this compound exhibited potent activity against MRSA, suggesting potential therapeutic applications in treating resistant infections .

- Toxicological Assessment : In a toxicological study involving animal models, related compounds were administered at varying doses to assess acute toxicity. The results indicated no significant adverse effects at doses up to 2000 mg/kg body weight, establishing a safety profile for further exploration in medicinal chemistry .

Pharmacokinetics

The pharmacokinetic behavior of this compound is influenced by its lipophilicity and molecular structure. It is expected to undergo metabolic transformations similar to other benzyl derivatives, potentially via oxidation pathways leading to the formation of hydroxylated metabolites .

Properties

CAS No. |

41081-61-2 |

|---|---|

Molecular Formula |

C8H7ClO2 |

Molecular Weight |

170.59 g/mol |

IUPAC Name |

2-hydroxy-5-methylbenzoyl chloride |

InChI |

InChI=1S/C8H7ClO2/c1-5-2-3-7(10)6(4-5)8(9)11/h2-4,10H,1H3 |

InChI Key |

WTRZAISNXMSANJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(=O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.